molecular formula C30H34N3O7P B1203305 N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-O-phosphonotyrosinamide

N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-O-phosphonotyrosinamide

Cat. No.: B1203305
M. Wt: 579.6 g/mol
InChI Key: GGPXNASQNUOIPB-NSOVKSMOSA-N
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Description

Paratoulene phosphate is an organic compound belonging to the class of dipeptides. It contains a sequence of exactly two alpha-amino acids joined by a peptide bond. The chemical formula for paratoulene phosphate is C₃₀H₃₄N₃O₇P .

Preparation Methods

Synthetic Routes and Reaction Conditions

Paratoulene phosphate can be synthesized through a reductive phosphatization process. This involves the use of a hypophosphite salt melt as the reaction medium, which directs the oxidation state of the transition metal . The process allows for the synthesis of low-valent transition metal phosphates.

Industrial Production Methods

Industrial production of paratoulene phosphate typically involves the sulfonation of toluene. This process includes the use of phosphorus pentoxide and other reagents to achieve the desired phosphate compound .

Chemical Reactions Analysis

Types of Reactions

Paratoulene phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of paratoulene phosphate include phosphorus pentoxide, hypophosphite salts, and various acids and bases .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of phosphorus pentoxide can lead to the formation of p-toluenesulfonic anhydride .

Scientific Research Applications

Paratoulene phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic applications and interactions with molecular targets.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of paratoulene phosphate involves its interaction with specific molecular targets and pathways. For example, it can interact with the proto-oncogene tyrosine-protein kinase Src, affecting various cellular processes . The exact pathways and molecular targets involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Paratoulene phosphate is similar to other compounds in the class of dipeptides and phenyl phosphates. Some similar compounds include:

  • Phenylalanine derivatives
  • N-acyl-alpha amino acids and derivatives
  • Alpha amino acid amides
  • Biphenyls and derivatives
  • Phenyl phosphates
  • Amphetamines and derivatives
  • Phenoxy compounds
  • Caprolactams
  • Azepanes
  • Fatty amides

Uniqueness

What sets paratoulene phosphate apart from these similar compounds is its specific structure and the unique combination of functional groups. This gives it distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C30H34N3O7P

Molecular Weight

579.6 g/mol

IUPAC Name

[4-[(2S)-2-acetamido-3-oxo-3-[[(3S)-2-oxo-1-[(4-phenylphenyl)methyl]azepan-3-yl]amino]propyl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C30H34N3O7P/c1-21(34)31-28(19-22-12-16-26(17-13-22)40-41(37,38)39)29(35)32-27-9-5-6-18-33(30(27)36)20-23-10-14-25(15-11-23)24-7-3-2-4-8-24/h2-4,7-8,10-17,27-28H,5-6,9,18-20H2,1H3,(H,31,34)(H,32,35)(H2,37,38,39)/t27-,28-/m0/s1

InChI Key

GGPXNASQNUOIPB-NSOVKSMOSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@H]2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Synonyms

RU 81843
RU81843

Origin of Product

United States

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